3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a cyclopropyl group, a phenylacetyl-substituted piperidine ring, and an imidazolidine-2,4-dione core
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular levels . More detailed studies are needed to understand the specific effects of this compound.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via acylation reactions, often using phenylacetyl chloride in the presence of a base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.
Formation of the Imidazolidine-2,4-dione Core: This core structure is formed through cyclization reactions involving urea derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenylacetyl derivatives.
Scientific Research Applications
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and analgesic properties.
Chemical Research: Use as a model compound in studies of reaction mechanisms and synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylfentanyl: A compound with a similar cyclopropyl group but different pharmacological properties.
Phenylacetylpiperidine Derivatives: Compounds with similar piperidine and phenylacetyl structures but lacking the imidazolidine-2,4-dione core.
Uniqueness
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its imidazolidine-2,4-dione core distinguishes it from other phenylacetylpiperidine derivatives, potentially offering different pharmacological profiles and applications.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h1-5,15-16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOOIXFWWHHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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